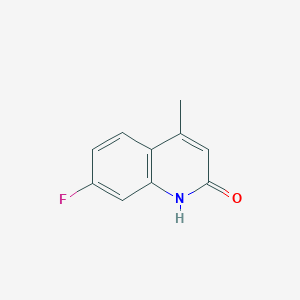
7-Fluoro-4-methylquinolin-2(1H)-one
概要
説明
7-Fluoro-4-methylquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 4th position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is fluorinated at the 7th position.
Cyclization: The fluorinated aniline undergoes cyclization with a suitable reagent to form the quinoline ring.
Methylation: The resulting quinoline derivative is then methylated at the 4th position using a methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: 7-Fluoro-4-methylquinolin-2(1H)-one can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of 7-fluoro-4-methylquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: 7-Fluoro-4-methylquinolin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets in a specific manner.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 7-Fluoro-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
7-Fluoroquinolin-2(1H)-one: Lacks the methyl group at the 4th position.
4-Methylquinolin-2(1H)-one: Lacks the fluorine atom at the 7th position.
Quinolin-2(1H)-one: Lacks both the fluorine atom and the methyl group.
Uniqueness: 7-Fluoro-4-methylquinolin-2(1H)-one is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with biological targets.
特性
IUPAC Name |
7-fluoro-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGDIVGVVLHVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















